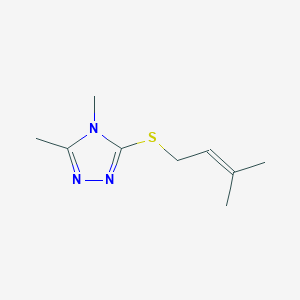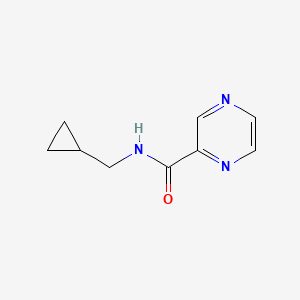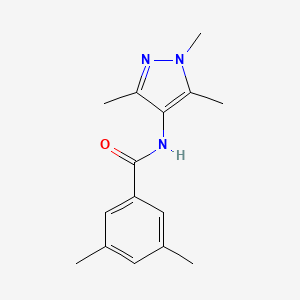![molecular formula C16H19N3O B7475692 N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide, also known as DMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMMP has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases. In
Mecanismo De Acción
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide's mechanism of action is not fully understood, but it is believed to act on several molecular targets, including ion channels, receptors, and enzymes. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It also interacts with the GABA receptor, which is involved in the regulation of neuronal excitability. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to inhibit the growth of cancer cells and reduce tumor size, possibly through its effects on cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments, including its low toxicity and high potency. However, its limited solubility in water can make it difficult to administer in vivo. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research of N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to understand its mechanism of action and potential side effects. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide's potential as an anti-cancer agent also warrants further investigation. Additionally, the development of new synthesis methods and formulations could improve its solubility and effectiveness as a therapeutic agent.
Conclusion:
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its various biochemical and physiological effects make it a promising candidate for the treatment of several diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate to obtain the intermediate 2,4-dimethyl-N-(phenylmethyl)pyrazine-5-carboxamide. This intermediate is then reacted with methylmagnesium bromide to obtain the final product N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing tumor size.
Propiedades
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-6-14(12(2)7-11)10-19(4)16(20)15-9-17-13(3)8-18-15/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGAXGCQPAKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2=NC=C(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)


![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)



![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)
